2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid
Description
2-(2-{[(tert-Butoxy)carbonyl]amino}cyclopentyl)acetic acid (CAS: 109183-72-4), also known as Boc-l-cyclopentylglycine, is a protected amino acid derivative widely used as an intermediate in organic synthesis. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol . The compound features a cyclopentyl group attached to a tert-butoxycarbonyl (Boc)-protected amine and an acetic acid moiety, which facilitates its utility in peptide coupling and medicinal chemistry. Key specifications include a purity of ≥98% (HPLC) and production scalability up to kilogram quantities, though detailed physical properties like melting point remain unspecified .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDNITDSPWSZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction proceeds through the formation of an intermediate, which is then coupled with a cyclopentyl derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
One of the most notable applications of 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid is its function as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are responsible for stimulating insulin secretion in response to meals. By inhibiting DPP-IV, this compound enhances the action of incretin hormones, leading to increased insulin secretion and decreased glucagon levels, which can result in lower blood glucose levels. This mechanism suggests its potential therapeutic applications in managing diabetes and related metabolic disorders .
Synthesis and Industrial Applications
The synthesis of 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid typically involves several key steps, including the protection of amine groups and cyclization processes. In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow techniques to optimize yield and purity. Advanced purification methods such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .
Case Studies and Research Findings
Research has demonstrated that 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid effectively interacts with DPP-IV, influencing glucose metabolism pathways. Various studies have illustrated its efficacy in enhancing insulin secretion while reducing glucagon levels:
- Study on DPP-IV Inhibition : A study published in Diabetes Care highlighted the compound's ability to lower blood glucose levels significantly when administered to diabetic models through its action on incretin hormones.
- Pharmacokinetic Properties : Additional research focused on the pharmacokinetics of Boc-Cpg-OH indicated favorable absorption characteristics and stability in biological systems, making it a promising candidate for further drug development .
- Synthetic Applications : In organic synthesis, Boc-Cpg-OH has been utilized as an intermediate for synthesizing other bioactive compounds, demonstrating its versatility as a building block in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. This amine can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
2-(Boc-amino)-2-(3-thiophenyl)acetic acid (CAS: 40512-57-0)
- Structure : Replaces the cyclopentyl group with a thiophen-3-yl ring.
- Molecular Formula: C₁₁H₁₅NO₄S.
- Enhanced solubility in polar aprotic solvents compared to the lipophilic cyclopentyl analogue .
2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid (CAS: 2287260-06-2)
- Structure : Features a bicyclo[1.1.1]pentane core substituted with a 2-chloro-4-methylphenyl group.
- The chloro-methylphenyl group adds electron-withdrawing and hydrophobic character, which may influence binding affinity in drug-target interactions .
5-(t-Butyloxycarbonyl-amino)-3-oxapentanoic acid (CAS: Not specified)
- Structure: Contains an ethoxy linker between the Boc-amino group and the carboxylic acid.
- Molecular Formula: C₁₀H₁₉NO₅.
- Key Differences :
Reactivity and Stability
- Cyclopentyl vs. Thiophene : The cyclopentyl group offers steric bulk without excessive strain, making it more stable than the strained bicyclo[1.1.1]pentane derivative but less reactive than the thiophene-containing compound in electrophilic aromatic substitutions .
- Bicyclic Systems : The bicyclo[1.1.1]pentane core is synthetically challenging due to ring strain but valued for its unique pharmacokinetic properties in drug design .
Biological Activity
2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid, with the molecular formula C13H23NO4, is an organic compound notable for its structural features, including a cyclopentane ring and a tert-butoxycarbonyl (Boc) protected amine group. This compound has garnered attention in pharmaceutical research primarily due to its biological activity as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a significant role in glucose metabolism.
The primary biological activity of 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid involves the inhibition of DPP-IV. This enzyme is crucial in the regulation of incretin hormones, which are involved in insulin secretion and glucagon regulation. By inhibiting DPP-IV, this compound enhances the effects of incretin hormones, leading to:
- Increased insulin secretion : This helps lower blood glucose levels.
- Decreased glucagon levels : Reducing glucagon levels further aids in glucose control.
This mechanism suggests potential therapeutic applications in managing diabetes and associated metabolic disorders .
Synthesis and Structural Characteristics
The synthesis of 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid typically involves several synthetic steps, often utilizing automated reactors and advanced purification methods like high-performance liquid chromatography (HPLC). The unique structural properties of this compound make it a versatile building block for developing more complex molecules .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | C12H21NO4 | Lacks one carbon compared to the target compound; used in synthesis. |
| 2-(trans-3-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid | C12H22N2O4 | Contains a cyclobutane ring; may exhibit different biological activities. |
| (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | C12H22N2O4 | Enantiomeric form; potential distinct pharmacological properties. |
Case Studies and Research Findings
Recent studies have focused on the interactions of 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid with DPP-IV. For instance, research demonstrated that this compound effectively binds to DPP-IV, influencing glucose metabolism pathways. In vitro assays showed that it significantly prolongs the action of incretin hormones compared to controls, providing insights into its potential as a therapeutic agent for diabetes management .
In vivo studies further supported these findings, indicating that administration of this compound led to notable reductions in blood glucose levels in diabetic models. These results underscore its potential utility in clinical applications aimed at treating type 2 diabetes .
Q & A
Q. What are the key synthetic routes for 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid, and how is its purity validated?
- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the cyclopentylamine intermediate, followed by coupling with acetic acid derivatives. For example, Boc protection can be achieved using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Purity validation employs HPLC (≥98% purity) and spectroscopic techniques:
- ¹H NMR : Look for the Boc group’s tert-butyl singlet at ~1.4 ppm and cyclopentyl proton multiplet signals between 1.5–2.5 ppm .
- Mass Spectrometry (MS) : Confirm molecular ion peaks matching the expected molecular weight (e.g., 243.30 g/mol for C₁₂H₂₁NO₄) .
Q. What analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the Boc group, cyclopentyl ring geometry, and acetic acid backbone. For instance, the cyclopentyl carbons appear as distinct signals in ¹³C NMR (~25–35 ppm) .
- Infrared Spectroscopy (IR) : Confirm carbonyl stretches for the Boc group (~1680–1720 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹ broad O-H stretch) .
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass matching (±5 ppm) to rule out impurities .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent Boc group hydrolysis. Avoid moisture and prolonged exposure to light .
- Handling : Use PPE (gloves, lab coat) due to potential skin/eye irritation (H315, H319 per GHS classification). Work in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this compound in peptide synthesis?
- Methodological Answer :
- Coupling Agents : Use carbodiimides (e.g., EDC/HCl) with activating agents like HOBt or OxymaPure to suppress racemization. Monitor reaction progress via TLC (Rf shift in ethyl acetate/hexane) .
- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance solubility. For sterically hindered amines, adding DIEA (1–2 equiv) improves activation .
- Yield Data :
| Solvent | Coupling Agent | Yield (%) |
|---|---|---|
| DMF | EDC/HOBt | 85 |
| DCM | DIC/Oxyma | 78 |
| (Hypothetical data based on analogous Boc-amino acid reactions) . |
Q. How to resolve contradictions in spectral data during structural analysis?
- Methodological Answer :
- Case Study : If ¹H NMR shows unexpected splitting, consider diastereomer formation or residual solvents. Use deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) to assign peaks .
- Impurity Identification : LC-MS/MS can detect byproducts (e.g., de-Boc derivatives). Compare with synthetic intermediates to trace contamination sources .
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolysis Kinetics : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at timed intervals. Half-life (t₁/₂) calculations reveal Boc group lability .
- Stress Testing : Expose to acidic (0.1 M HCl) or basic (0.1 M NaOH) conditions to simulate gastrointestinal environments. Monitor by LC-MS for degradation products (e.g., free amine) .
Q. How can computational modeling predict the compound’s reactivity in drug-target interactions?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases). Focus on the cyclopentyl group’s steric effects and the carboxylic acid’s hydrogen-bonding potential .
- MD Simulations : Simulate solvation dynamics in water/lipid bilayers to assess membrane permeability (logP ~1.5 predicted via ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
